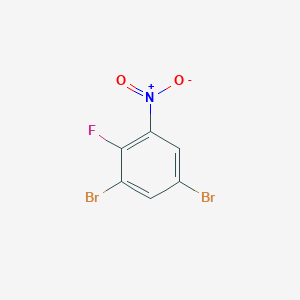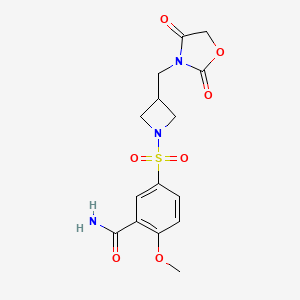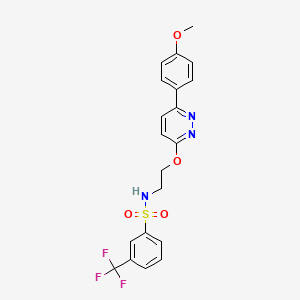![molecular formula C14H9F2N3S B2854681 4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 688356-00-5](/img/structure/B2854681.png)
4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DFQA and has a molecular weight of 298.3 g/mol. DFQA is a member of the quinazoline family and has a unique chemical structure that makes it an interesting compound for scientific research.
作用机制
DFQA exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DFQA has been found to inhibit the activity of tyrosine kinase, which is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. DFQA also induces apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
DFQA has been found to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of tyrosine kinase. DFQA has also been found to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using DFQA in lab experiments is its potent anticancer activity against various types of cancer cells. DFQA is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using DFQA in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the research on DFQA. One of the future directions is to study the potential use of DFQA as an antiviral agent against other viruses. Another future direction is to investigate the potential use of DFQA in combination with other anticancer agents to enhance its anticancer activity. Additionally, further studies are needed to determine the potential toxicity of DFQA in vivo and its safety profile.
合成方法
DFQA can be synthesized using various methods, including the condensation reaction of 3,4-difluoroaniline and 2-thiouracil. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of pure DFQA. Other methods of synthesis include the reaction of 3,4-difluoroaniline with 2-chloro-1,3-dimethylimidazolinium chloride followed by the reaction with thiourea.
科学研究应用
DFQA has been extensively studied for its potential applications in various fields of scientific research such as medicinal chemistry, biochemistry, and pharmacology. DFQA has been found to have potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its potential use as an antiviral agent against the hepatitis C virus.
属性
IUPAC Name |
4-(3,4-difluoroanilino)-4aH-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3S/c15-10-6-5-8(7-11(10)16)17-13-9-3-1-2-4-12(9)18-14(20)19-13/h1-7,9H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYCRHBKFJFIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)N=C2NC3=CC(=C(C=C3)F)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]methanesulfonamide](/img/structure/B2854601.png)

![(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2854604.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2854605.png)
![2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)

![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)
![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)
![4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2854613.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)
![methyl 5-((8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2854618.png)
